2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. The compound features a thiadiazole ring fused with a nitrofuran moiety, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under acidic conditions.
Final coupling: The final step involves coupling the nitrofuran-thiadiazole intermediate with a methyl group to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation: Formation of nitrofurans with carboxyl or hydroxyl groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its antimicrobial properties, particularly against Gram-positive bacteria and Helicobacter pylori.
Biological Research: The compound is used to investigate the mechanisms of microbial resistance and to develop new antimicrobial agents.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole involves:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- 5-Nitrofuran-2-ylmethylene Diacetate
- Ethyl 5-nitrofuran-2-carboxylate
Uniqueness
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is unique due to its combination of a nitrofuran and thiadiazole moiety, which imparts distinct antimicrobial properties and a broad spectrum of activity against various bacterial strains. This makes it a promising candidate for developing new antimicrobial agents.
Properties
CAS No. |
55210-90-7 |
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Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7N3O3S/c1-6-10-11-8(16-6)4-2-7-3-5-9(15-7)12(13)14/h2-5H,1H3 |
InChI Key |
CDNCWSMCMJOYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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